molecular formula C18H23ClNO6P B14353534 2-diphenylphosphoryl-N,N-diethylacetamide;perchloric acid CAS No. 90185-36-7

2-diphenylphosphoryl-N,N-diethylacetamide;perchloric acid

Cat. No.: B14353534
CAS No.: 90185-36-7
M. Wt: 415.8 g/mol
InChI Key: KYXXPZDDRCCKMY-UHFFFAOYSA-N
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Description

2-Diphenylphosphoryl-N,N-diethylacetamide;perchloric acid is a compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is known for its applications in organic synthesis and its role in forming hybrid complexes with metals, which exhibit interesting photoluminescent properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-diphenylphosphoryl-N,N-diethylacetamide involves the reaction of diphenylphosphoryl chloride with N,N-diethylacetamide in the presence of a base. The reaction typically occurs in an organic solvent such as acetonitrile or methanol . The reaction conditions include maintaining a controlled temperature and ensuring the exclusion of moisture to prevent hydrolysis of the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Diphenylphosphoryl-N,N-diethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound. These products have various applications in organic synthesis and materials science .

Mechanism of Action

The mechanism by which 2-diphenylphosphoryl-N,N-diethylacetamide exerts its effects involves its ability to form stable complexes with metal ions. These complexes exhibit unique photoluminescent properties due to the interaction between the metal ion and the ligand. The molecular targets include metal ions such as manganese, and the pathways involved include coordination chemistry and photophysical processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphoryl-containing ligands such as:

Uniqueness

What sets 2-diphenylphosphoryl-N,N-diethylacetamide apart is its ability to form stable, photoluminescent complexes with metal ions. This property makes it particularly valuable in the development of advanced materials for optoelectronic applications .

Properties

90185-36-7

Molecular Formula

C18H23ClNO6P

Molecular Weight

415.8 g/mol

IUPAC Name

2-diphenylphosphoryl-N,N-diethylacetamide;perchloric acid

InChI

InChI=1S/C18H22NO2P.ClHO4/c1-3-19(4-2)18(20)15-22(21,16-11-7-5-8-12-16)17-13-9-6-10-14-17;2-1(3,4)5/h5-14H,3-4,15H2,1-2H3;(H,2,3,4,5)

InChI Key

KYXXPZDDRCCKMY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2.OCl(=O)(=O)=O

Origin of Product

United States

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